Ronidazole-d3

Descripción general

Descripción

Ronidazole is a 5-nitroimidazole compound with applications in medicine, biology, and the food industry. It is known for its use as an antibiotic and has been the subject of various studies to understand its properties, reactivity, and interactions with biological systems .

Synthesis Analysis

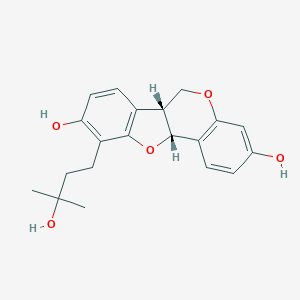

The synthesis of ronidazole and its derivatives involves coordination with transition metal ions. Ronidazole can exhibit versatile coordination modes, forming either five or seven-membered chelate rings with metal centers. These coordination compounds can have different geometries, such as tetrahedral, trigonal bipyramidal, and octahedral . The synthesis process is also influenced by the presence of different functional groups on the ronidazole molecule, which can interact with metal ions .

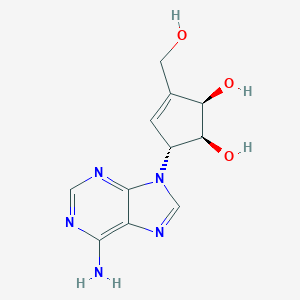

Molecular Structure Analysis

Ronidazole's molecular structure allows it to form various coordination compounds with transition metals. The molecule can coordinate through the carbamate oxygen and the imidazole nitrogen to form five-membered chelate rings, or through the carbonylic oxygen and the imidazole nitrogen to form seven-membered chelate rings . These coordination modes are dependent on the type of metal ion and the presence of other ligands, such as halides or nitrates .

Chemical Reactions Analysis

Ronidazole undergoes reductive metabolism, leading to the formation of reactive metabolites that can covalently bind to tissue proteins. The principal targets of this alkylation are cysteine thiols within proteins. The 2-methylene position of ronidazole has been identified as a site of protein alkylation, and the formation of carboxymethylcysteine adducts has been observed . Additionally, ronidazole can react with cysteine to form monosubstituted or disubstituted adducts upon reduction by dithionite or liver enzymes .

Physical and Chemical Properties Analysis

Ronidazole's physical and chemical properties are influenced by its interactions with proteins and its ability to form stable complexes with metals. The formation of protein-bound residues in vivo and in vitro has been studied, showing that ronidazole can alkylate proteins with retention of most of the carbon framework of the molecule . Furthermore, a luminescent metal-organic framework (MOF) based on heterometallic clusters has been developed for the sensitive, selective, and reversible detection of ronidazole, highlighting its potential for use in detecting antibiotics in aqueous solutions . The decomposition of protonated ronidazole has been studied using collision-induced dissociation and density functional theory, revealing the main fragmentation channels and providing insights into its reactivity .

Aplicaciones Científicas De Investigación

- Determinación de Residuos de Avermectina: Ronidazole-d3 sirve como un estándar interno en la cuantificación de avermectinas (por ejemplo, ivermectina) en tejido muscular bovino utilizando cromatografía líquida de ultra alta performance acoplada a espectrometría de masas (UHPLC/MS-MS) .

- Estudios de Adsorción: Los investigadores han investigado la capacidad de adsorción de carbones activados comerciales (por ejemplo, Coco, Madera, Merck, Darco y Norit) hacia ronidazole a partir de soluciones acuosas. Comprender su comportamiento de adsorción es crucial para el tratamiento de aguas y la remediación ambiental .

Medicina Veterinaria y Parasitología

Química Ambiental

Direcciones Futuras

Ronidazole-d3 can be used for research in histomoniasis and swine dysentery . It’s also used as a veterinary agent against Tritrichomonas foetus in cat models . The use of this compound and other deuterated drugs is an area of ongoing research, particularly due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .

Mecanismo De Acción

Target of Action

Ronidazole-d3 is a deuterium-labeled form of Ronidazole . Ronidazole, a nitroimidazole antimicrobial agent, is primarily targeted against anaerobic bacteria and protozoa . It is frequently used to treat gastrointestinal infections as well as trichomoniasis and giardiasis, which are parasitic infections .

Mode of Action

It is believed that an intermediate in the reduction of this compound, which is only made by anaerobic bacteria and protozoa, binds to the deoxyribonucleic acid (dna) and electron-transport proteins of organisms, blocking nucleic acid synthesis . This interaction with its targets leads to the death of the microorganisms.

Biochemical Pathways

This compound affects the biochemical pathways of the target organisms by interfering with their DNA synthesis. The nitro group of this compound is reduced under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

Deuterium substitution has been known to potentially influence the pharmacokinetics and metabolic spectrum of drugs

Result of Action

The result of this compound action is the death of the target organisms. In cells expressing Nitroreductase (NTR), Ronidazole is converted to a toxic substance inducing DNA damage and cell death . Caspase cell death is achieved in a range of NTR-expressing cell types with Ronidazole feeding, including epithelial cells, neurons, and glia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the adsorption capacity of Ronidazole on activated carbons is affected by the textural and physicochemical characteristics of the carbons

Propiedades

IUPAC Name |

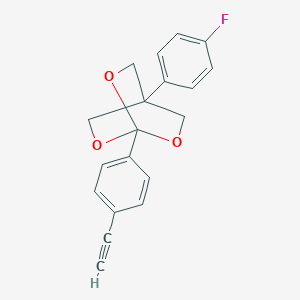

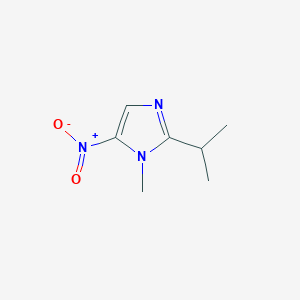

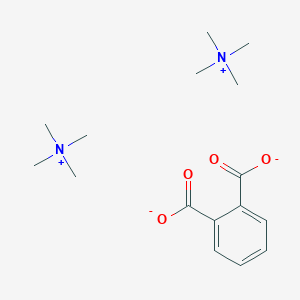

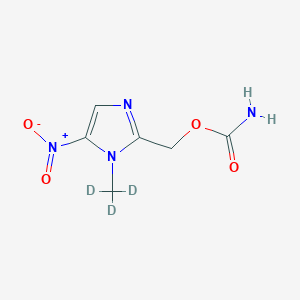

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRTXSWDXZRRS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583598 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015855-87-4 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the purpose of using ronidazole-d3 in the context of analyzing ronidazole residues?

A1: this compound serves as an internal standard in analytical chemistry techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) []. Internal standards are crucial for accurate quantification of target analytes, in this case, ronidazole and its metabolites.

Q2: How does the use of this compound improve the reliability of ronidazole residue detection?

A2: this compound possesses a nearly identical chemical structure to ronidazole, with the key difference being the replacement of three hydrogen atoms with deuterium isotopes. This isotopic substitution results in a slightly different mass, allowing the mass spectrometer to distinguish between ronidazole and this compound []. Because this compound behaves similarly to ronidazole during sample preparation and analysis, it helps account for potential analyte loss or variations in instrument response, leading to more accurate and reliable quantification of ronidazole residues in the samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.